molecular formula C29H31NO4 B129732 rac-Acolbifene CAS No. 151533-34-5

rac-Acolbifene

Cat. No. B129732
CAS RN: 151533-34-5
M. Wt: 457.6 g/mol
InChI Key: DUYNJNWVGIWJRI-UHFFFAOYSA-N
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Description

Acolbifene, also known as EM-652 or SCH-57068, is a nonsteroidal selective estrogen receptor modulator (SERM). It exhibits both anti-estrogenic and estrogenic activities. Acolbifene contains a piperidine ring and shows a good pharmacological profile with a relative binding affinity (RBA) of 380 .


Molecular Structure Analysis

The molecular structure of rac-Acolbifene includes a piperidine ring . The exact molecular structure analysis is not provided in the search results. For a detailed molecular structure analysis, it would be best to refer to a dedicated chemical database or scientific literature.


Physical And Chemical Properties Analysis

Rac-Acolbifene is a solid substance. It has a molecular weight of 457.56 and a molecular formula of C29H31NO4. It is soluble in DMSO at a concentration of 50 mg/mL .

Scientific Research Applications

Selective Estrogen Receptor Modulation

“rac-Acolbifene” is a racemic compound of Acolbifene, which acts as a selective estrogen receptor modulator (SERM). It exhibits pure antiestrogenic activity, particularly in the mammary gland and endometrium . This makes it a valuable compound for research into breast cancer treatments, where estrogen plays a significant role in tumor growth.

Optogenetics in Cell Signaling

Although not directly related to “rac-Acolbifene,” optogenetics is a field where similar compounds are used to control cellular behavior with light. For instance, a photoactivatable Rac protein can be manipulated to study cell migration and signaling pathways . “rac-Acolbifene” could potentially be modified for such applications, providing a tool for precise spatial and temporal control in cellular processes.

Proteomics Research

“rac-Acolbifene” is available for purchase as a biochemical for proteomics research . In proteomics, it can be used to study protein interactions and modifications, especially those related to estrogen receptors and their associated pathways.

Mechanism of Action

Target of Action

Rac-Acolbifene, also known as EM-343, is a racemic form of Acolbifene . It is a nonsteroidal selective estrogen receptor modulator (SERM) and its primary targets are the estrogen receptors (ERs), specifically ERα and ERβ . These receptors play a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

Rac-Acolbifene interacts with its targets, the estrogen receptors, by acting as an antagonist . This means it binds to these receptors and blocks their activation by estrogens, thereby inhibiting the estrogen-mediated cellular responses . The compound exhibits both anti-estrogenic and estrogenic activities .

Biochemical Pathways

Estrogen receptors are known to regulate several signaling pathways, including the PI3K/AKT and RHO/RAC/PAK pathways . These pathways are involved in various cellular processes such as cell survival, proliferation, and migration .

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of Rac-Acolbifene’s action are primarily related to its antagonistic activity on estrogen receptors. By blocking these receptors, Rac-Acolbifene can inhibit estrogen-mediated cellular responses, potentially leading to effects such as reduced cell proliferation and altered gene expression . The specific molecular and cellular effects can vary depending on the cell type and the presence of other signaling molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound like Rac-Acolbifene. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the physiological environment within the body, including factors like the presence of other hormones, can influence the compound’s efficacy

properties

IUPAC Name

3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYNJNWVGIWJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870152
Record name 3-(4-Hydroxyphenyl)-4-methyl-2-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2H-1-benzopyran-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-Acolbifene

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